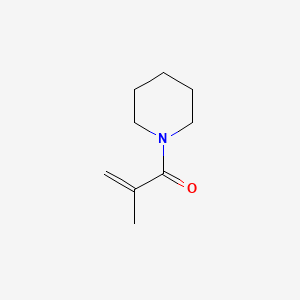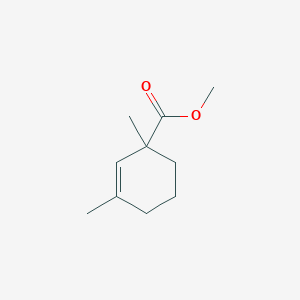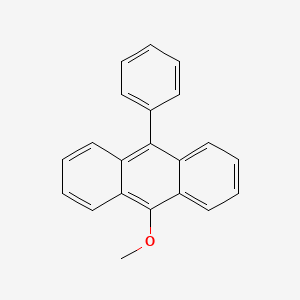
9-Methoxy-10-phenylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methoxy-10-phenylanthracene: is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications. The compound consists of a methoxy group at the 9th position and a phenyl group at the 10th position of the anthracene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxy-10-phenylanthracene typically involves the Suzuki-Miyaura cross-coupling reaction . This reaction is performed by coupling 9-bromo-10-phenylanthracene with 4-methoxyphenyl boronic acid in the presence of a palladium catalyst (Pd(PPh₃)₄) and a base such as potassium carbonate (K₂CO₃) in a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques like column chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9-Methoxy-10-phenylanthracene can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where the methoxy or phenyl groups can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of halogenated anthracene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 9-Methoxy-10-phenylanthracene is used as a chromophore in organic light-emitting diodes (OLEDs) and as a fluorescent probe in various chemical analyses .
Biology: The compound is studied for its potential use in biological imaging due to its fluorescent properties.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: In the industrial sector, this compound is used in the development of organic semiconductors and scintillators for radiation detection .
Mecanismo De Acción
The mechanism of action of 9-Methoxy-10-phenylanthracene primarily involves its photophysical properties . Upon absorption of light, the compound undergoes excitation to a higher energy state, followed by fluorescence emission as it returns to the ground state. This property is utilized in various applications such as OLEDs and biological imaging. The molecular targets and pathways involved include energy transfer processes and electron-hole recombination in semiconductors .
Comparación Con Compuestos Similares
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications as 9-Methoxy-10-phenylanthracene.
9-Methyl-10-phenylanthracene: Another derivative with similar photophysical properties.
9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in triplet-triplet annihilation upconversion systems.
Uniqueness: this compound is unique due to the presence of the methoxy group, which can influence its electronic properties and fluorescence behavior . This makes it a valuable compound for specific applications where these properties are desired .
Propiedades
Número CAS |
17803-79-1 |
|---|---|
Fórmula molecular |
C21H16O |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
9-methoxy-10-phenylanthracene |
InChI |
InChI=1S/C21H16O/c1-22-21-18-13-7-5-11-16(18)20(15-9-3-2-4-10-15)17-12-6-8-14-19(17)21/h2-14H,1H3 |
Clave InChI |
RIZWUJSTNUPMCT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(1,3-Thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14712174.png)
![5-[2-Bromo-1-(prop-2-en-1-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14712178.png)
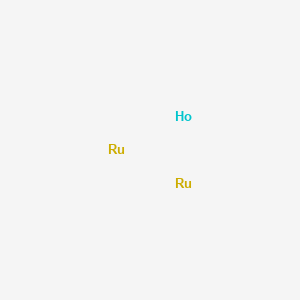

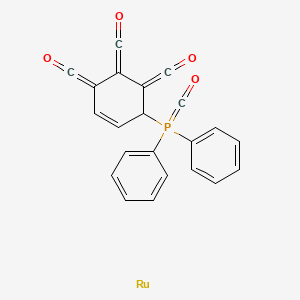
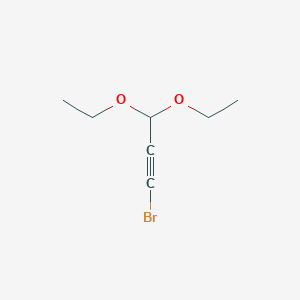
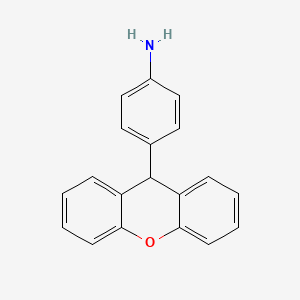
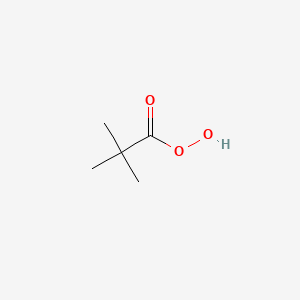
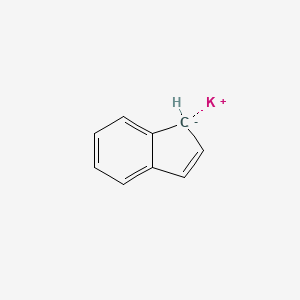
![(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-methylene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14712216.png)
![Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester](/img/structure/B14712244.png)

